molecular formula C9H9N3S B13295557 6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile

6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B13295557
M. Wt: 191.26 g/mol
InChI Key: DATFWUPYLBMYTB-UHFFFAOYSA-N
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Description

6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C₉H₉N₃S This compound is characterized by its unique thiopyrano-pyridine structure, which includes an amino group and a carbonitrile group

Preparation Methods

The synthesis of 6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-aryl-2-cyanoacrylamides with dithiomalondianilide in hot ethanol in the presence of morpholine This reaction yields the desired compound with moderate to good yields

Chemical Reactions Analysis

6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and carbonitrile groups. These interactions can modulate biological pathways, leading to potential therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

6-amino-3,4-dihydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C9H9N3S/c10-3-8-7-1-2-13-5-6(7)4-12-9(8)11/h4H,1-2,5H2,(H2,11,12)

InChI Key

DATFWUPYLBMYTB-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=CN=C(C(=C21)C#N)N

Origin of Product

United States

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